molecular formula C12H24N2O3 B1443760 Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1416984-76-3

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1443760
CAS No.: 1416984-76-3
M. Wt: 244.33 g/mol
InChI Key: ICZZGWFGUCHDSG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural features, which include a piperidine ring substituted with aminomethyl and hydroxymethyl groups, as well as a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Aminomethyl and Hydroxymethyl Groups: The aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions using reagents like formaldehyde and ammonia.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)piperidine-1-carboxylate: Lacks the tert-butyl and hydroxymethyl groups.

    4-(Hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl and aminomethyl groups.

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both aminomethyl and hydroxymethyl groups on the piperidine ring, as well as the tert-butyl ester group. These structural features confer distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZZGWFGUCHDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

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